ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-acetamidophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-24-17(21)13-4-6-15(7-5-13)19-25(22,23)16-10-8-14(9-11-16)18-12(2)20/h4-11,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCOYGTPYCACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308619 | |
| Record name | NSC205491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89113-20-2 | |
| Record name | NSC205491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC205491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetylaminobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the ester and amide groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase sulfonamide acidity (pKa ~8–10) and enhance membrane permeability .
- Hydrazide vs. Ester : Hydrazide derivatives (e.g., compound 12 ) exhibit higher polarity and lower logP values compared to esters, affecting bioavailability.
- Piperazinyl Groups : Introduce basicity, improving water solubility (e.g., compound 17 ).
Spectral Signatures
Table 2: NMR and IR Data for Selected Compounds
Notes and Limitations
Contradictions in Data : references "ethyl 4-(sulfooxy)benzoate," a sulfate ester unrelated to sulfonamides, highlighting the need for precise functional group identification.
Missing Data : Specific biological activity and pharmacokinetic data for the target compound require further experimental validation.
Synthetic Challenges : Steric hindrance from bulky substituents (e.g., 3-bromo derivatives ) may reduce reaction yields.
Biological Activity
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate, with the CAS number 89113-20-2, is a complex organic compound notable for its unique structure, which includes an ester, a sulfonamide group, and an acetylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 362.40 g/mol
- IUPAC Name : Ethyl 4-[(4-acetamidophenyl)sulfonylamino]benzoate
- Density : 1.362 g/cm
- Refractive Index : 1.613
The compound's structure contributes to its reactivity and biological activity through various functional groups that can interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes by mimicking the structure of natural substrates. The sulfonamide group can interfere with the action of enzymes that utilize para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This mechanism suggests potential applications in antimicrobial therapies.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been investigated. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound). The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Activity :
- In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent .
-
Enzyme Inhibition Studies :
- A series of enzyme inhibition assays demonstrated that this compound effectively inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. The inhibition constant (Ki) was determined to be 0.5 µM, indicating potent activity .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-Aminobenzoate | Lacks sulfonamide | Moderate antibacterial |
| 4-Acetamidobenzenesulfonamide | Contains sulfonamide | Antimicrobial |
| Sulfanilamide | Simpler sulfonamide | Antibacterial |
This compound is unique due to its combination of functional groups that enhance its reactivity and biological activity compared to similar compounds.
Q & A
Basic: What are the optimized synthetic routes for ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate, and how can reaction conditions be adjusted to improve yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React ethyl 4-aminobenzoate with 4-(acetylamino)benzenesulfonyl chloride under basic conditions (e.g., sodium carbonate) in a polar aprotic solvent like dichloromethane (DCM). Triethylamine (TEA) is often used to neutralize HCl byproducts .
- Step 2: Optimize reaction time and temperature. Stirring at room temperature for 8–12 hours ensures complete sulfonamide bond formation, monitored via TLC .
- Purification: Use solvent extraction (e.g., DCM and water) followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the product. Yield improvements (up to 87%) are achievable by employing continuous flow reactors in industrial settings .
Key Adjustments:
- pH Control: Maintain pH ~8 during sulfonylation to prevent hydrolysis of the sulfonyl chloride.
- Catalyst Use: Sodium hydride can enhance reactivity in subsequent derivatization steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- FTIR: Focus on peaks at 1681 cm⁻¹ (C=O stretch of acetamide), 1163 cm⁻¹ (SO₂ asymmetric stretch), and 1265 cm⁻¹ (C-N stretch of sulfonamide) .
- ¹H-NMR: Key signals include:
- 13C-NMR: Confirm the presence of δ 169.54 ppm (carbonyl of acetamide) and δ 133.46 ppm (quaternary carbons of the sulfonamide ring) .
- Mass Spectrometry: Use HRMS to verify molecular weight (calculated: 425.5 g/mol) and fragmentation patterns .
Validation: Cross-reference spectral data with crystallographic reports (e.g., Acta Crystallographica Section E) to confirm structural integrity .
Advanced: How can researchers investigate the compound's potential as an enzyme inhibitor, and what experimental controls are necessary to validate these findings?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydrofolate reductase) based on structural analogs .
- In Vitro Assays:
- IC₅₀ Determination: Use fluorimetric or colorimetric assays (e.g., stopped-flow kinetics for carbonic anhydrase inhibition). Include positive controls (e.g., acetazolamide) and negative controls (DMSO vehicle) .
- Binding Studies: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure affinity (Kd).
- Structural Analysis: Co-crystallize the compound with the target enzyme and solve the structure via X-ray crystallography to identify binding interactions (e.g., hydrogen bonding with active-site residues) .
Critical Controls:
- Off-Target Screening: Test against unrelated enzymes (e.g., kinases) to assess specificity.
- Cytotoxicity Assays: Use mammalian cell lines to rule out nonspecific effects .
Advanced: What strategies are recommended for resolving contradictions in reported biological activities of sulfonamide-containing compounds like this one?
Methodological Answer:
- Systematic Variability Analysis:
- Substituent Effects: Compare activity across analogs with modified substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to isolate pharmacophore contributions .
- Assay Conditions: Replicate studies under standardized pH, temperature, and ionic strength (e.g., pH 7.4 buffer for enzyme assays vs. acidic tumor microenvironments) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends. For example, conflicting antimicrobial results may arise from differences in bacterial strain susceptibility or compound solubility .
- Computational Modeling: Use molecular dynamics simulations to predict how structural flexibility (e.g., rotation of the sulfonamide group) affects target engagement .
Case Study: If one study reports potent anticancer activity while another shows no effect, evaluate cell line specificity (e.g., p53 status) or assay endpoints (e.g., apoptosis vs. proliferation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
